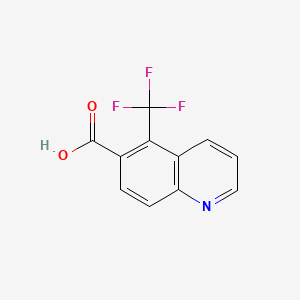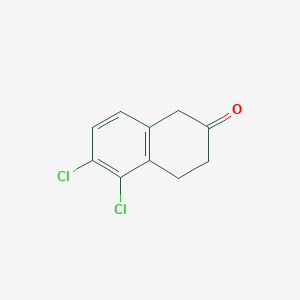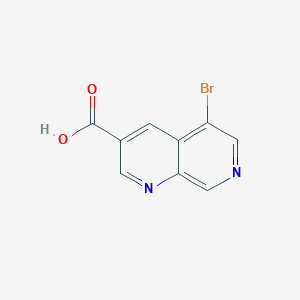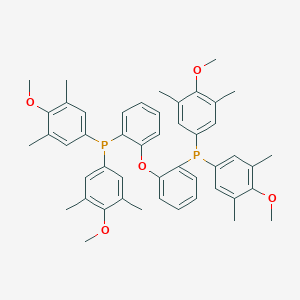
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two phosphine groups attached to an oxybis(2,1-phenylene) backbone, with additional methoxy and dimethylphenyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) typically involves the reaction of bis(4-methoxy-3,5-dimethylphenyl)phosphine with an oxybis(2,1-phenylene) derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy and dimethylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens, nitrating agents.
Coordination: Transition metals like palladium, platinum, and rhodium.
Major Products
Oxidation: Phosphine oxides.
Substitution: Functionalized derivatives with various substituents on the aromatic rings.
Coordination: Metal-phosphine complexes.
科学研究应用
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes that can catalyze various organic reactions.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological molecules and potential therapeutic applications.
Medicine: Potential use in drug development, particularly in the design of novel pharmaceuticals that target specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These metal-ligand complexes facilitate various chemical transformations by stabilizing transition states and intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
Bis(2-diphenylphosphinophenyl)ether: Another organophosphorus compound with similar coordination properties but different substituents.
Bis(4-methoxyphenyl)phosphine: A simpler phosphine compound with fewer substituents, used in similar catalytic applications.
Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.
Uniqueness
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) is unique due to its specific combination of substituents, which impart distinct steric and electronic characteristics. These properties can influence its reactivity, coordination behavior, and overall performance in various applications, making it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
[2-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylphenoxy]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52O5P2/c1-29-21-37(22-30(2)45(29)49-9)54(38-23-31(3)46(50-10)32(4)24-38)43-19-15-13-17-41(43)53-42-18-14-16-20-44(42)55(39-25-33(5)47(51-11)34(6)26-39)40-27-35(7)48(52-12)36(8)28-40/h13-28H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWCWUVNSVLWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2OC3=CC=CC=C3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C6=CC(=C(C(=C6)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52O5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
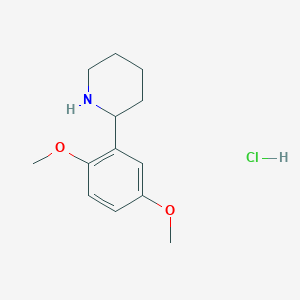
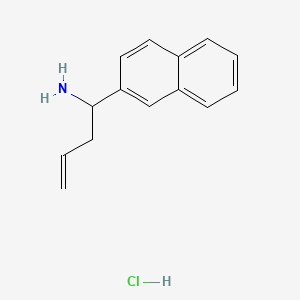
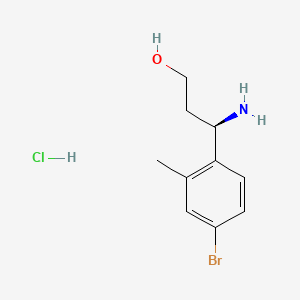
![S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate](/img/structure/B8182027.png)
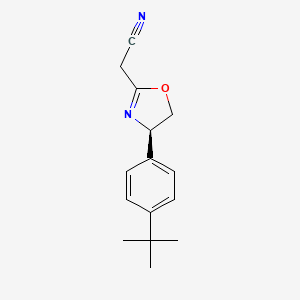
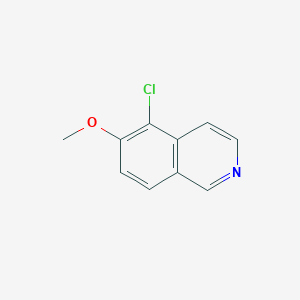
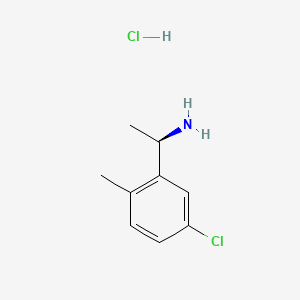
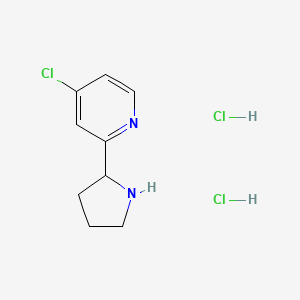
![Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B8182056.png)
